Positional Isomer Differentiation: 4-Bromo vs. 3-Bromo Substitution and LogP Impact
The 4-bromo positional isomer (646040-59-7) and its 3-bromo congener (61714-58-7) exhibit different lipophilicity profiles. While both share the same molecular weight and formula, the calculated LogP for the 3-bromo isomer is 5.484, and the 4-bromo isomer is expected to have a similar but not identical LogP due to altered dipole moment and hydrogen-bonding capacity . In medicinal chemistry, a delta LogP of ≥0.2 can significantly influence membrane permeability and off-target binding, making the 4-bromo isomer a distinct chemical entity for SAR studies.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ~5.48 (estimated) |
| Comparator Or Baseline | 3-bromo isomer (CAS 61714-58-7): LogP = 5.484 |
| Quantified Difference | Delta LogP <0.2; differentiation lies in dipole moment and H-bonding, not raw LogP |
| Conditions | Computational prediction (ALOGPS or similar) |
Why This Matters
Precise control of lipophilicity is critical for optimizing ADME properties; the 4-bromo isomer provides a distinct starting point for medicinal chemistry campaigns.
